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Compound of Interest

Compound Name: Chromium nickel oxide (Cr2NiO4)

Cat. No.: B088943 Get Quote

Disclaimer: Scientific literature explicitly detailing the gas sensing properties of Cr₂NiO₄

nanostructures is limited. The following application notes and protocols are based on the

established knowledge of analogous p-type ternary metal oxide semiconductors, particularly

those with a spinel structure such as nickel chromite (NiCr₂O₄) and cobalt chromite (CoCr₂O₄).

The provided data and procedures should be considered as a starting point for research and

development with Cr₂NiO₄.

Application Notes
Introduction to Cr₂NiO₄ Nanostructures for Gas Sensing
Chromium (III) nickel (II) oxide (Cr₂NiO₄) is a ternary metal oxide with a spinel crystal structure.

Nanostructured forms of ternary metal oxides are gaining significant attention in the field of

chemical sensing due to their unique electronic and catalytic properties. As a p-type

semiconductor, Cr₂NiO₄ nanostructures are promising candidate materials for the fabrication of

resistive-type gas sensors for the detection of various volatile organic compounds (VOCs). The

high surface-to-volume ratio and numerous active sites on the surface of these nanostructures

are expected to facilitate enhanced gas adsorption and interaction, leading to significant

changes in electrical resistance upon exposure to target gases.

The potential applications for Cr₂NiO₄-based gas sensors are broad, ranging from

environmental monitoring to industrial process control. For researchers, scientists, and drug

development professionals, these sensors could be particularly relevant for:
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Monitoring of Cleanroom Environments: Detecting trace amounts of VOCs in pharmaceutical

manufacturing and research laboratories to maintain sterile conditions.

Quality Control of Pharmaceutical Products: Assessing the presence of residual solvents or

degradation byproducts in drug formulations.

Non-invasive Disease Diagnosis: The detection of specific VOC biomarkers in exhaled

breath is a growing field of medical diagnostics. While specific targets for Cr₂NiO₄ are yet to

be determined, its semiconducting nature makes it a candidate for inclusion in sensor arrays

for breath analysis.

Predicted Gas Sensing Performance of Cr₂NiO₄
Nanostructures
Based on the performance of analogous p-type ternary metal oxide gas sensors, the predicted

gas sensing characteristics of Cr₂NiO₄ nanostructures are summarized in the table below. It is

anticipated that Cr₂NiO₄ will show sensitivity towards various reducing gases and VOCs at

elevated operating temperatures.

Target Gas

Predicted
Operating
Temperature
(°C)

Predicted
Sensitivity
(Response)

Predicted
Response
Time (s)

Predicted
Recovery Time
(s)

Ethanol 250 - 350 High < 30 < 60

Acetone 250 - 350 Moderate to High < 30 < 60

Toluene 300 - 400 Moderate < 60 < 120

Xylene 300 - 400 Moderate < 60 < 120

Ammonia 300 - 400 Moderate < 60 < 120

Note: Sensitivity (Response) is defined as R_g/R_a for p-type semiconductors, where R_g is

the resistance in the presence of the target gas and R_a is the resistance in air.
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Protocol 1: Synthesis of Cr₂NiO₄ Nanoparticles via Sol-
Gel Method
This protocol is adapted from the sol-gel synthesis of NiCr₂O₄ nanoparticles.

Materials:

Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

Citric acid (C₆H₈O₇)

Ethylene glycol (C₂H₆O₂)

Deionized water

Ethanol

Procedure:

Precursor Solution Preparation:

Dissolve stoichiometric amounts of Ni(NO₃)₂·6H₂O and Cr(NO₃)₃·9H₂O in deionized water

in a 1:2 molar ratio.

In a separate beaker, dissolve citric acid in deionized water. The molar ratio of citric acid to

total metal ions should be 1.5:1.

Mixing and Chelation:

Slowly add the metal nitrate solution to the citric acid solution while stirring continuously.

Heat the mixture to 60-70 °C on a hot plate with constant stirring to facilitate the chelation

of metal ions by citric acid.

Gel Formation:
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Add ethylene glycol to the solution. The molar ratio of citric acid to ethylene glycol should

be 1:1.

Increase the temperature to 120-140 °C and continue stirring. The solution will gradually

become more viscous, eventually forming a wet gel.

Drying:

Dry the gel in an oven at 120 °C for 12 hours to remove water and residual solvents,

resulting in a dried xerogel.

Calcination:

Grind the xerogel into a fine powder.

Calcine the powder in a muffle furnace at 700-800 °C for 2-4 hours in an air atmosphere to

obtain the crystalline Cr₂NiO₄ nanopowder.

Protocol 2: Synthesis of Cr₂NiO₄ Nanostructures via
Hydrothermal Method
This protocol is a generalized procedure based on the hydrothermal synthesis of other ternary

metal oxides.

Materials:

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

Urea (CO(NH₂)₂)

Deionized water

Ethanol

Procedure:
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Precursor Solution Preparation:

Dissolve stoichiometric amounts of NiCl₂·6H₂O and CrCl₃·6H₂O in deionized water in a 1:2

molar ratio to form a homogeneous solution.

Addition of Precipitating Agent:

Add urea to the solution with vigorous stirring. The molar ratio of urea to total metal ions

should be approximately 3:1. Urea will act as a precipitating agent upon decomposition at

elevated temperatures.

Hydrothermal Reaction:

Transfer the solution into a Teflon-lined stainless-steel autoclave.

Seal the autoclave and heat it in an oven at 180-200 °C for 12-24 hours.

Product Recovery:

Allow the autoclave to cool down to room temperature naturally.

Collect the precipitate by centrifugation.

Wash the product several times with deionized water and ethanol to remove any

unreacted precursors and byproducts.

Drying and Calcination:

Dry the washed product in an oven at 80 °C for 6-8 hours.

Calcine the dried powder in a muffle furnace at 600-700 °C for 2 hours in air to obtain the

final Cr₂NiO₄ nanostructures.

Protocol 3: Fabrication of a Resistive-Type Gas Sensor
Materials and Equipment:

Synthesized Cr₂NiO₄ nanopowder
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Organic binder (e.g., ethyl cellulose)

Solvent (e.g., terpineol)

Alumina substrate with pre-patterned electrodes (e.g., Au or Pt)

Screen printer or doctor blade

Tube furnace

Gas sensing measurement system

Procedure:

Paste Preparation:

Mix the Cr₂NiO₄ nanopowder with the organic binder and solvent to form a homogeneous

paste. The typical weight ratio of nanopowder to binder is around 9:1.

Deposition of Sensing Film:

Deposit the paste onto the alumina substrate covering the interdigitated electrodes using a

screen printer or a doctor blade technique to ensure a uniform thickness.

Drying and Sintering:

Dry the coated substrate at 100-150 °C for 1-2 hours to evaporate the solvent.

Sinter the sensor in a tube furnace at 400-500 °C for 2 hours to burn out the organic

binder and form a stable sensing film.

Aging:

Age the sensor by heating it at its intended operating temperature for several hours to

stabilize its electrical properties before gas sensing measurements.

Gas Sensing Measurement:

Place the sensor in a sealed test chamber with a gas inlet and outlet.
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Measure the baseline resistance of the sensor in a flow of dry air at a constant operating

temperature.

Introduce the target gas at a specific concentration and record the change in resistance

until a stable value is reached (R_g).

Purge the chamber with dry air to allow the sensor resistance to return to its baseline

value (R_a).

Calculate the sensor response as R_g/R_a.
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Sol-Gel Synthesis of Cr₂NiO₄ Nanostructures
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Final Product

Dissolve Ni(NO₃)₂·6H₂O & Cr(NO₃)₃·9H₂O in DI Water

Mix Metal & Citric Acid Solutions

Dissolve Citric Acid in DI Water

Add Ethylene Glycol

Heat to form Gel

Dry Xerogel

Grind Dried Gel

Calcine Powder

Cr₂NiO₄ Nanoparticles

Click to download full resolution via product page

Caption: Workflow for Sol-Gel Synthesis of Cr₂NiO₄ Nanoparticles.
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Hydrothermal Synthesis of Cr₂NiO₄ Nanostructures

Solution Preparation
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Caption: Workflow for Hydrothermal Synthesis of Cr₂NiO₄.
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Fabrication of Cr₂NiO₄ Nanostructure Gas Sensor

Sensor Paste Preparation

Film Deposition & Treatment

Final Sensor & Testing

Mix Cr₂NiO₄ Powder, Binder, & Solvent

Deposit Paste on Electrode Substrate

Dry the Film

Sinter the Sensor

Age the Sensor

Gas Sensing Measurement
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Caption: Experimental Workflow for Gas Sensor Fabrication.
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Gas Sensing Mechanism of a p-type Semiconductor

In Air
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Caption: P-type Semiconductor Gas Sensing Mechanism.
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[https://www.benchchem.com/product/b088943#gas-sensing-properties-of-cr2nio4-
nanostructures]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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